N-(4-methoxyphenyl)-2-(pentachlorophenoxy)acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-(2,3,4,5,6-pentachlorophenoxy)acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenyl group and a pentachlorophenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-(2,3,4,5,6-pentachlorophenoxy)acetamide typically involves the reaction of 4-methoxyaniline with 2,3,4,5,6-pentachlorophenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Step 1: Dissolve 4-methoxyaniline in an appropriate solvent such as dichloromethane.
Step 2: Add triethylamine to the solution to act as a base.
Step 3: Slowly add 2,3,4,5,6-pentachlorophenoxyacetyl chloride to the reaction mixture while maintaining a low temperature.
Step 4: Stir the reaction mixture at room temperature for several hours.
Step 5: Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N-(4-methoxyphenyl)-2-(2,3,4,5,6-pentachlorophenoxy)acetamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-(2,3,4,5,6-pentachlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The acetamide group can be reduced to form an amine derivative.
Substitution: The chlorine atoms on the pentachlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or sodium thiolate can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-(4-hydroxyphenyl)-2-(2,3,4,5,6-pentachlorophenoxy)acetamide.
Reduction: Formation of N-(4-methoxyphenyl)-2-(2,3,4,5,6-pentachlorophenoxy)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxyphenyl)-2-(2,3,4,5,6-pentachlorophenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(2,3,4,5,6-pentachlorophenoxy)acetamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-(2,3,4,5,6-tetrachlorophenoxy)acetamide
- N-(4-methoxyphenyl)-2-(2,3,4,5,6-hexachlorophenoxy)acetamide
- N-(4-methoxyphenyl)-2-(2,3,4,5,6-pentafluorophenoxy)acetamide
Uniqueness
N-(4-methoxyphenyl)-2-(2,3,4,5,6-pentachlorophenoxy)acetamide is unique due to the presence of five chlorine atoms on the phenoxy group, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from similar compounds with different halogen substitutions.
Properties
Molecular Formula |
C15H10Cl5NO3 |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-(2,3,4,5,6-pentachlorophenoxy)acetamide |
InChI |
InChI=1S/C15H10Cl5NO3/c1-23-8-4-2-7(3-5-8)21-9(22)6-24-15-13(19)11(17)10(16)12(18)14(15)20/h2-5H,6H2,1H3,(H,21,22) |
InChI Key |
TZDBMEZRBBVTFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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